molecular formula C16H15N5O2S3 B2981913 N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1040649-08-8

N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2981913
CAS No.: 1040649-08-8
M. Wt: 405.51
InChI Key: MNHYNFSMVCRHMU-UHFFFAOYSA-N
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Description

Research Applications and Value N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex heterocyclic compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial and anticancer agents. Its molecular structure incorporates two privileged scaffolds in drug discovery: a thiazole ring and a thiophene ring . Thiazole derivatives are present in more than 18 FDA-approved drugs and are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . Similarly, thiophene derivatives are recognized for their diverse therapeutic properties, such as antimicrobial, antifungal, and antitumor activities . The presence of these moieties makes this compound a valuable template for constructing new structural prototypes with enhanced pharmacological activity. Mechanism of Action and Scientific Relevance The compound's potential mechanism of action is likely multi-faceted, stemming from the known biological activities of its core components. Thiazole-containing compounds frequently function by modulating key biochemical pathways, often through binding at enzyme active sites or interacting with biological targets like kinase inhibitors or antimicrobial targets . The specific molecular architecture of this reagent, featuring a pyridazine linker and a flexible butylthio chain, suggests potential for creating targeted libraries for high-throughput screening against various disease models. Researchers can utilize this compound as a key intermediate in combinatorial chemistry to synthesize more complex molecules or as a core scaffold for investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns . Usage Note This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[6-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S3/c22-13(19-16-17-7-10-26-16)4-2-9-25-14-6-5-12(20-21-14)18-15(23)11-3-1-8-24-11/h1,3,5-8,10H,2,4,9H2,(H,17,19,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHYNFSMVCRHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, also referred to by its IUPAC name, exhibits potential biological activities that warrant detailed exploration. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H15N5O2S3
  • Molecular Weight : 405.51 g/mol
  • CAS Number : 1040649-08-8
    These properties indicate a complex structure that may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. The compound's structural components suggest it may interact with various cellular pathways involved in tumor growth and proliferation.

Case Study: Antitumor Activity

A study focused on thiazole-integrated compounds demonstrated significant anticancer effects. For instance, certain thiazole derivatives exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxicity .

CompoundIC50 (µg/mL)Cell Line
Compound 11.61 ± 1.92A-431 (epidermoid carcinoma)
Compound 21.98 ± 1.22Jurkat (T-cell leukemia)

The structure-activity relationship (SAR) analysis revealed that the presence of specific functional groups significantly enhances cytotoxic activity, suggesting that similar modifications in this compound could yield potent anticancer agents .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with thiazole moieties can exhibit activity against various pathogens, including bacteria and fungi.

Study on Antitubercular Activity

In a related study, compounds similar to this compound were evaluated for their efficacy against Mycobacterium tuberculosis. Some derivatives showed promising results with IC50 values ranging from 1.35 to 2.18 μM, indicating potential as novel antitubercular agents .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of thiazole-containing compounds. Research has shown that certain thiazole derivatives can effectively reduce seizure activity in animal models.

Efficacy in Animal Models

A study noted that specific thiazole compounds provided complete protection against tonic-clonic seizures in tested subjects. The SAR analysis indicated that modifications at specific positions on the thiazole ring could enhance anticonvulsant efficacy .

Scientific Research Applications

N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound with a molecular formula of C18H18N4O2S3 and a molecular weight of 418.55 g/mol. It is a thiazole derivative with antimicrobial, antifungal, and anticancer properties. This compound has diverse applications in scientific research.

Molecular Structure
The molecular structure features thiazole and thiophene rings. The IUPAC name is N-[6-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide.

Synthesis
Established methods for synthesizing thiazole derivatives, such as microwave-assisted reactions and one-pot multi-component reactions, can be used.

Reactivity
this compound can undergo various chemical reactions characteristic of thiazole derivatives. The reactivity profile suggests potential pathways for further functionalization or modifications aimed at enhancing biological activity or solubility.

Mechanism of Action
The mechanism of action often involves interaction with biological targets such as enzymes or receptors. These interactions are typically mediated through hydrogen bonding or hydrophobic interactions due to the presence of polar and non-polar regions within the molecule.

Comparison with Similar Compounds

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide (CAS 1021107-34-5)

  • Key Differences: Replaces the 4-oxo-4-(thiazol-2-ylamino)butyl chain with a 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl group. The benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety may enhance metabolic stability but reduce solubility compared to the thiazole group. Molecular weight: 414.5 g/mol (vs. estimated ~420 g/mol for the target compound).

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1219913-66-2)

  • Key Differences: Substitutes the thioether-linked thiazole-2-ylamino chain with a triazole-phenyl system. Retains the pyridazinone core but lacks the thiophene-2-carboxamide group. Molecular weight: 392.4 g/mol.
  • However, reduced sulfur content might diminish metal-binding capacity .

N-(6-((4-oxo-4-((pyridin-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide

  • Key Differences: Replaces thiophene-2-carboxamide with furan-2-carboxamide and substitutes thiazol-2-ylamino with pyridin-2-ylmethylamino. Molecular formula: Likely C18H18N4O3S (estimated).
  • Implications :
    • The furan ring’s lower electron density compared to thiophene may reduce π-π stacking interactions. The pyridinylmethyl group could enhance solubility via increased polarity .

Predicted Physicochemical Properties

Property Target Compound CAS 1021107-34-5 CAS 1219913-66-2
LogP ~2.5 (estimated) ~2.8 (benzodioxole) ~2.1 (triazole)
Hydrogen Bond Donors 3 (amide, NH-thiazole) 3 (amide, NH-benzodioxole) 2 (amide)
Rotatable Bonds 8 7 6
  • Key Insight : The target compound’s higher rotatable bond count suggests greater conformational flexibility, which may improve target engagement but reduce metabolic stability .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize thiophene-2-carboxamide derivatives, and how can reaction conditions be optimized?

Answer: Thiophene-2-carboxamide derivatives are synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example:

  • Step 1 : React thiophene-2-carboxylic acid derivatives with hydrazine or substituted amines to form intermediate hydrazides (e.g., compound 2 in ).
  • Step 2 : Cyclize intermediates using reagents like acetylacetic ester or ethyl oxalate to form pyrazole, thiazole, or triazepine moieties (e.g., compounds 4–7 in ).
  • Optimization : Adjust solvent polarity (ethanol, DMF), temperature (reflux conditions), and stoichiometry to improve yields (64–76% reported) .

Q. How are spectroscopic techniques (IR, NMR, MS) utilized to confirm the structure of thiazole- and pyridazine-containing analogs?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1650–1700 cm⁻¹, C-S-C at 650–750 cm⁻¹) .
  • NMR : 1^1H-NMR resolves substituent environments (e.g., thiophene protons at δ 6.5–7.5 ppm; methyl groups at δ 2.1–2.5 ppm). 13^{13}C-NMR confirms carbonyl (δ 160–170 ppm) and aromatic carbons .
  • Mass Spectrometry : Fragmentation patterns validate molecular ions (e.g., M+^+ at m/z 455 for 7a ) and substituent loss (e.g., –NO2_2 groups) .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives targeting specific biological activities (e.g., kinase inhibition)?

Answer:

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for cyclization steps, reducing trial-and-error experimentation .
  • Molecular Docking : Simulate binding interactions with targets (e.g., kinases) to prioritize derivatives with optimal steric/electronic profiles. For example, thiazole moieties may enhance hydrogen bonding with active sites .
  • Case Study : highlights ICReDD’s approach using computational-informatic-experimental feedback loops to accelerate reaction discovery.

Q. How do structural modifications (e.g., halogenation, nitration) impact biological activity, and how can contradictory data be resolved?

Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., –NO2_2, –CF3_3) improve metabolic stability but may reduce solubility ().
    • Thiazole-to-pyridazine substitutions alter binding affinity (e.g., compound 4c in showed 73% yield but variable activity vs. 4d ) .
  • Resolving Contradictions :
    • Compare in vitro/in vivo assays (e.g., cytotoxicity vs. pharmacokinetics).
    • Use SAR studies to isolate critical substituents (e.g., fluorophenyl vs. chlorophenyl in ) .

Q. What strategies mitigate challenges in purifying hydrophilic intermediates during multi-step synthesis?

Answer:

  • Chromatography : Use flash chromatography (e.g., ethyl acetate/hexane) for polar derivatives (e.g., 4l , 4m in ) .
  • Recrystallization : Optimize solvent mixtures (DMF/H2_2O or ethanol/water) for high-purity crystals (e.g., compound 9b in , % yield) .
  • Membrane Technologies : Tangential flow filtration () removes byproducts without degrading heat-sensitive intermediates.

Q. How can reaction scalability be improved without compromising yield or purity?

Answer:

  • Process Control : Implement continuous-flow reactors for exothermic steps (e.g., cyclization in ).
  • Catalysis : Use Cu(I)/proline systems () to accelerate azide-alkyne click reactions (e.g., compound 29 , 98% purity) .
  • DOE (Design of Experiments) : Statistically optimize parameters (temperature, pH) using CRDC frameworks () .

Q. What analytical methods resolve discrepancies in reported biological activities of structurally similar analogs?

Answer:

  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., –CF3_3 derivatives in ).
  • Crystallography : X-ray structures (e.g., compound 31 in ) validate binding modes vs. docking predictions .
  • Kinetic Studies : Surface plasmon resonance (SPR) quantifies binding kinetics to explain potency variations .

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